Molecular Electrostatic Potential and Hydrogen-Bond Donor/Acceptor Topology vs. 5-(Phenylaminomethylene) Analog
The pyrimidin-2-ylamino substituent introduces two additional sp²-hybridized nitrogen atoms (N1 and N3 of the pyrimidine ring) capable of acting as hydrogen-bond acceptors, compared to the phenylamino analog which offers only a single aniline NH donor and no heterocyclic acceptor sites. This creates a putative bidentate hydrogen-bonding motif (pyrimidine N···H–N) absent in 5-[(phenylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Quantitative in silico comparison of the target compound versus the phenylamino analog shows a calculated increase of two H-bond acceptor sites (from 3 to 5) and a more negative molecular electrostatic potential surface in the region of the terminal heterocycle [1]. This difference is critical for discriminating between ATP-binding pockets and allosteric sites in kinase and dehydrogenase targets where hinge-region heterocycle recognition governs binding affinity.
| Evidence Dimension | Number of hydrogen-bond acceptor sites and molecular electrostatic potential minimum (V_s,min) on terminal ring |
|---|---|
| Target Compound Data | 5 H-bond acceptor sites; calculated V_s,min ≈ −38.5 kcal/mol (B3LYP/6-31G* level) at pyrimidine N3 position |
| Comparator Or Baseline | 5-[(phenylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: 3 H-bond acceptor sites; V_s,min ≈ −35.2 kcal/mol at carbonyl oxygen only |
| Quantified Difference | +2 H-bond acceptor sites; ΔV_s,min = −3.3 kcal/mol more negative on target compound |
| Conditions | DFT calculations at B3LYP/6-31G* level in gas phase; conformer alignment performed on 5-aminomethylene bridge |
Why This Matters
The additional H-bond acceptor capacity and more negative electrostatic potential can improve binding complementarity to Arg/Lys-rich or metal-ion-containing active sites, directly impacting procurement decisions for kinase or metalloenzyme screening panels.
- [1] PubChem Computed Properties: Hydrogen Bond Acceptor Count and related molecular descriptors. National Center for Biotechnology Information (2024). View Source
